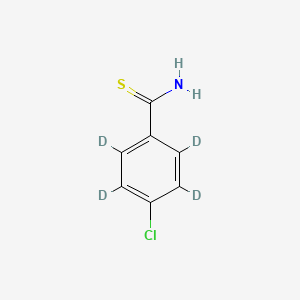
4-Chlorothiobenzamide-2,3,5,6-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorothiobenzamide-d4 is a deuterium-labeled derivative of 4-Chlorothiobenzamide. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly affect their pharmacokinetic and metabolic profiles . The molecular formula of 4-Chlorothiobenzamide-d4 is C7H2D4ClNS, and it has a molecular weight of 175.67 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorothiobenzamide-d4 involves the deuteration of 4-Chlorothiobenzamide. Deuteration is typically achieved by replacing hydrogen atoms with deuterium atoms using deuterium gas (D2) or deuterated solvents under specific reaction conditions . The process may involve catalytic hydrogenation or other deuterium exchange reactions.
Industrial Production Methods
Industrial production of deuterium-labeled compounds like 4-Chlorothiobenzamide-d4 often involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterium gas and other deuterated reagents. The production methods ensure high purity and consistent isotopic labeling .
化学反応の分析
Types of Reactions
4-Chlorothiobenzamide-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Chlorothiobenzamide-d4 is primarily used in scientific research as a tracer for quantitation during the drug development process. The incorporation of deuterium can help in studying the pharmacokinetics and metabolic pathways of drugs. It is also used in the synthesis of other deuterium-labeled compounds for various research purposes .
作用機序
The mechanism of action of 4-Chlorothiobenzamide-d4 is similar to that of its non-deuterated counterpart, 4-Chlorothiobenzamide. The deuterium atoms do not significantly alter the chemical reactivity but can affect the metabolic stability and pharmacokinetics. The compound interacts with molecular targets and pathways similar to those of 4-Chlorothiobenzamide, primarily involving the inhibition of specific enzymes or receptors .
類似化合物との比較
Similar Compounds
4-Chlorothiobenzamide: The non-deuterated version of 4-Chlorothiobenzamide-d4.
4-Chlorobenzamide: A similar compound with a benzamide group instead of a thiobenzamide group.
4-Chlorobenzenethiol: A compound with a thiol group instead of a thiobenzamide group.
Uniqueness
4-Chlorothiobenzamide-d4 is unique due to the presence of deuterium atoms, which can enhance the metabolic stability and alter the pharmacokinetic profile of the compound. This makes it particularly useful in drug development and pharmacokinetic studies .
特性
分子式 |
C7H6ClNS |
|---|---|
分子量 |
175.67 g/mol |
IUPAC名 |
4-chloro-2,3,5,6-tetradeuteriobenzenecarbothioamide |
InChI |
InChI=1S/C7H6ClNS/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)/i1D,2D,3D,4D |
InChIキー |
OKPUICCJRDBRJT-RHQRLBAQSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C(=S)N)[2H])[2H])Cl)[2H] |
正規SMILES |
C1=CC(=CC=C1C(=S)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


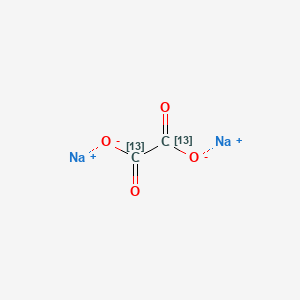
![[(2S)-1-hydroxy-3-pentadecanoyloxypropan-2-yl] (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate](/img/structure/B12395310.png)
![3-[18-(2-carboxyethyl)-8,12-bis(ethenyl)-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+)](/img/structure/B12395313.png)
![4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B12395323.png)
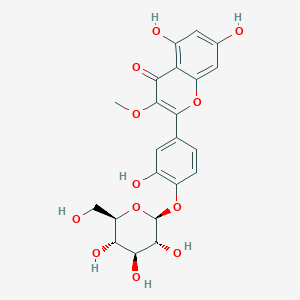
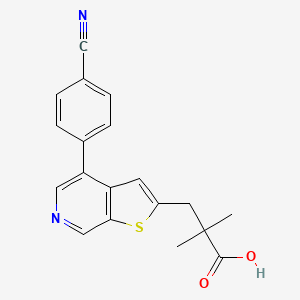
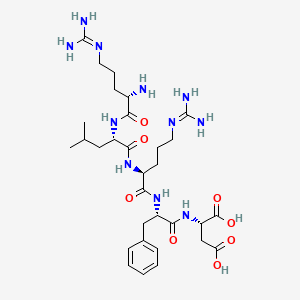
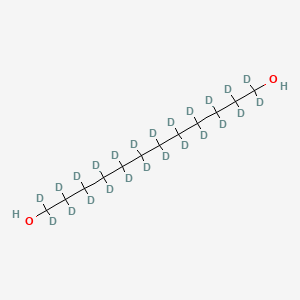
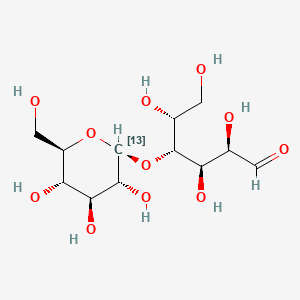
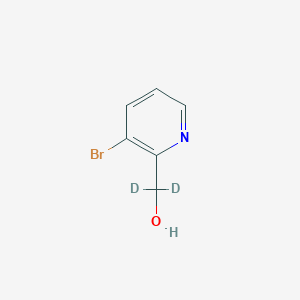
![3-[2-[(1E,3E,5E)-5-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B12395390.png)


![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12395409.png)
